1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the sulfonyl chloride derivative, followed by its reaction with a piperazine derivative under controlled conditions. Common reagents include chlorinating agents, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or other groups can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- 1-(4-Methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
Uniqueness
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted therapeutic agents or specialized industrial applications.
Properties
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3S/c1-5-13-28-20-14-18(4)19(23)15-21(20)29(26,27)25-11-9-24(10-12-25)22-16(2)7-6-8-17(22)3/h6-8,14-15H,5,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRPFBSTVNJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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